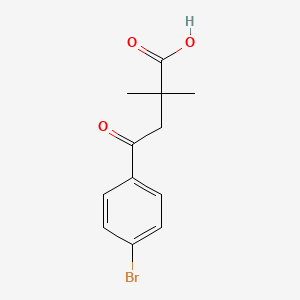

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid

Vue d'ensemble

Description

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Méthodes De Préparation

The synthesis of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be achieved through several routes. One common method involves the bromination of phenylacetic acid, followed by a series of reactions to introduce the butanoic acid moiety. The reaction conditions typically include the use of bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .

Analyse Des Réactions Chimiques

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Esterification: Fischer esterification can be used to form esters by refluxing the compound with methanol or ethanol acidified with sulfuric acid.

Applications De Recherche Scientifique

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid involves its interaction with specific molecular targets. For instance, in biological systems, it affects the transmembrane potential difference in plant protoplasts, leading to depolarization . This effect is likely due to its interaction with ion channels or transporters in the cell membrane.

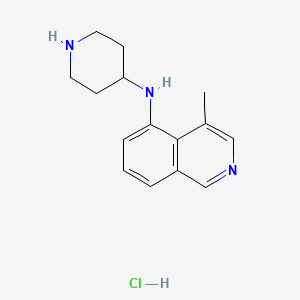

Comparaison Avec Des Composés Similaires

4-(4-Bromophenyl)-2,2-dimethyl-4-oxo-butyric Acid can be compared with other similar compounds such as:

4-Bromophenylacetic acid: This compound also contains a bromine atom on a phenyl ring but lacks the butanoic acid moiety.

4-Bromophenylboronic acid: Used in Suzuki-Miyaura coupling reactions, it shares the bromophenyl structure but differs in its functional groups.

4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound has a more complex structure with additional functional groups and has been studied for its biological activities.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Propriétés

Formule moléculaire |

C12H13BrO3 |

|---|---|

Poids moléculaire |

285.13 g/mol |

Nom IUPAC |

4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoic acid |

InChI |

InChI=1S/C12H13BrO3/c1-12(2,11(15)16)7-10(14)8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,15,16) |

Clé InChI |

KRHOXMGEWXKCIB-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(CC(=O)C1=CC=C(C=C1)Br)C(=O)O |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Acetoxyethoxy)Methyl]Thymine](/img/structure/B8713369.png)

![ethyl [6-(1H-tetrazol-1-yl)pyridin-3-yl]acetate](/img/structure/B8713410.png)